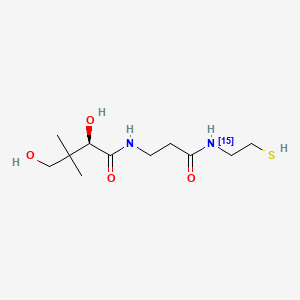
(R)-Pantetheine-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Pantetheine-15N is a nitrogen-15 labeled derivative of pantetheine, a key intermediate in the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates and amino acids. The nitrogen-15 isotope is often used in research to trace and study metabolic pathways due to its stable and non-radioactive nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pantetheine-15N typically involves the incorporation of the nitrogen-15 isotope into the pantetheine molecule. One common method is the chemical synthesis starting from nitrogen-15 labeled precursors. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce the nitrogen-15 isotope at the desired position.
Industrial Production Methods
Industrial production of ®-Pantetheine-15N may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate nitrogen-15 into their metabolic products. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
化学反应分析
Types of Reactions
®-Pantetheine-15N can undergo various chemical reactions, including:
Oxidation: Conversion to pantothenic acid or other oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Pantetheine-15N can yield pantothenic acid, while reduction can produce reduced derivatives with altered functional groups.
科学研究应用
®-Pantetheine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding the role of coenzyme A in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of ®-Pantetheine-15N involves its role as a precursor in the biosynthesis of coenzyme A. Coenzyme A is a critical cofactor in various enzymatic reactions, including the transfer of acyl groups. The nitrogen-15 label allows researchers to trace the metabolic fate of the compound and study its interactions with specific enzymes and metabolic pathways.
相似化合物的比较
Similar Compounds
Pantetheine: The non-labeled version of ®-Pantetheine-15N.
Pantothenic Acid: A vitamin B5 derivative and a precursor to pantetheine.
Coenzyme A: The final product of pantetheine metabolism, essential for various biochemical reactions.
Uniqueness
The uniqueness of ®-Pantetheine-15N lies in its nitrogen-15 label, which allows for detailed metabolic studies and tracing experiments. This makes it a valuable tool in research settings where understanding the precise metabolic pathways and enzyme interactions is crucial.
属性
分子式 |
C11H22N2O4S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC 名称 |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethyl(15N)amino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1/i12+1 |
InChI 键 |
ZNXZGRMVNNHPCA-ZNXOOWLZSA-N |
手性 SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCS)O |
规范 SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


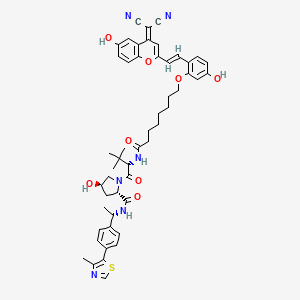
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
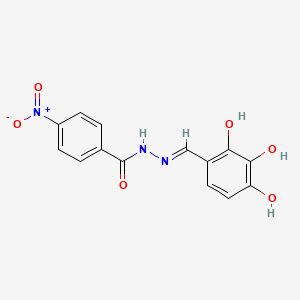

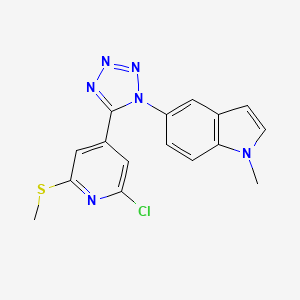
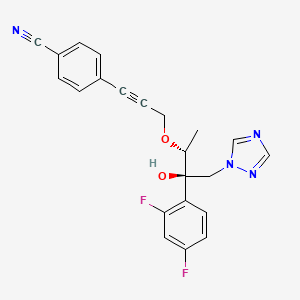
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
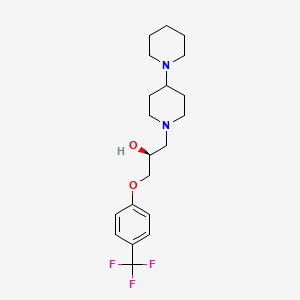
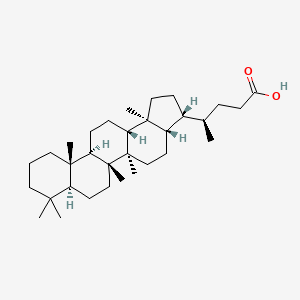
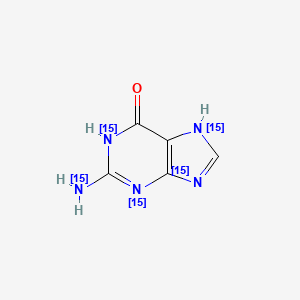
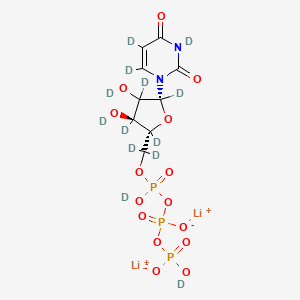
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
